molecular formula C12H15N5O2 B6018722 N-(2-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide

N-(2-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide

Cat. No. B6018722
M. Wt: 261.28 g/mol
InChI Key: XQZAXFFSXCOITK-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide, also known as ETP-46321, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETP-46321 belongs to the class of tetrazole-containing compounds, which have been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of N-(2-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of various pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been reported to have anti-cancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The study also showed that this compound induced apoptosis, a process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound has also been shown to have good solubility in various solvents, making it suitable for in vitro and in vivo studies. However, there are some limitations associated with the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments. Moreover, the toxicity of this compound has not been fully evaluated, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the efficacy and safety of this compound in animal models of cancer and to elucidate its mechanism of action. Another potential direction is to investigate the role of this compound in the regulation of the immune system. This compound has been shown to have anti-inflammatory effects, and further studies are needed to determine its potential as an immunomodulatory agent. Finally, the synthesis of novel tetrazole-containing compounds, including this compound, can be further explored to identify compounds with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide involves the reaction of 2-ethoxybenzoyl chloride with sodium azide, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by the reaction of the resulting alcohol with 1H-tetrazole-1-carboxylic acid. The synthesis of this compound has been reported in several scientific articles, and the purity of the compound has been confirmed by various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammation and pain. In a study published in the European Journal of Medicinal Chemistry, this compound was shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. The study demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines and chemokines in the inflamed tissues and suppressed the activation of inflammatory cells, leading to a reduction in pain and swelling.

properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(tetrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-2-19-11-6-4-3-5-10(11)14-12(18)7-8-17-9-13-15-16-17/h3-6,9H,2,7-8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZAXFFSXCOITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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